molecular formula C18H18F3N3O B6133126 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline

2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B6133126
M. Wt: 349.3 g/mol
InChI Key: BKJKGNFXKCFDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline, also known as BTA-1, is a chemical compound that has been extensively studied for its potential use in scientific research. BTA-1 is a member of the piperazine family of compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline is not fully understood, but it is believed to interact with a variety of biological molecules, including proteins and nucleic acids. 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline has also been shown to interact with a variety of biological molecules, including proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline in lab experiments is its high selectivity for certain biological molecules, which allows for more precise targeting of specific cellular processes. However, one limitation of using 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline, including further investigation of its mechanism of action and its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, research on the development of new synthetic methods for 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline and related compounds could lead to the discovery of new and more effective drugs.

Synthesis Methods

2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline can be synthesized using a variety of methods, including the reaction of 4-benzoylpiperazine with 2,5-difluoronitrobenzene in the presence of a reducing agent such as sodium dithionite. This reaction results in the formation of 2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline as a white crystalline solid.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-5-(trifluoromethyl)aniline has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of metal ions in biological systems and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

[4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-18(20,21)14-6-7-16(15(22)12-14)23-8-10-24(11-9-23)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJKGNFXKCFDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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